2-Chloro-5-(hydroxymethyl)benzonitrile
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Overview
Description
2-Chloro-5-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxymethyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-5-(hydroxymethyl)benzonitrile involves the reaction of 2-chlorobenzonitrile with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the hydroxymethyl group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale operations. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(hydroxymethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-carboxybenzonitrile
Reduction: 2-Chloro-5-(hydroxymethyl)benzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(hydroxymethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxymethyl groups.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(hydroxymethyl)benzonitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes that catalyze the conversion of nitriles and hydroxymethyl groups, potentially affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
5-Chloro-2-(hydroxymethyl)benzonitrile: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-Chloro-4-(hydroxymethyl)benzonitrile: Another isomer with different properties due to the position of the substituents.
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-5-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 |
InChI Key |
NJUKSYBVWYNNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)Cl |
Origin of Product |
United States |
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